molecular formula C9H18N2 B1660205 1-(Pyrrolidin-1-ylmethyl)pyrrolidine CAS No. 7309-47-9

1-(Pyrrolidin-1-ylmethyl)pyrrolidine

Cat. No. B1660205
CAS RN: 7309-47-9
M. Wt: 154.25 g/mol
InChI Key: KQISQNCCCASSDX-UHFFFAOYSA-N
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Description

“1-(Pyrrolidin-1-ylmethyl)pyrrolidine” is a compound that contains a pyrrolidine ring, which is a five-membered nitrogen heterocycle . Pyrrolidine is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .


Synthesis Analysis

The synthesis of pyrrolidine compounds involves two main strategies: ring construction from different cyclic or acyclic precursors, and functionalization of preformed pyrrolidine rings . For example, a new efficient method for the N-heterocyclization of primary amines with diols catalyzed by a Cp*Ir complex was developed . A variety of five-, six-, and seven-membered cyclic amines were synthesized in good to excellent yields .


Molecular Structure Analysis

The molecular structure of “1-(Pyrrolidin-1-ylmethyl)pyrrolidine” is characterized by the presence of a pyrrolidine ring . The pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists . The structure of the molecule is influenced by steric factors, and the different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .


Chemical Reactions Analysis

The chemical reactions involving “1-(Pyrrolidin-1-ylmethyl)pyrrolidine” are characterized by the functionalization of the pyrrolidine ring . For example, a chiral amine-derived iridacycle complex catalyzes a highly economical borrowing hydrogen annulation to provide chiral N-heterocycles directly from simple racemic diols and primary amines .

Scientific Research Applications

Synthesis and Structural Analysis

  • Pyrrolidines, including derivatives like 1-(Pyrrolidin-1-ylmethyl)pyrrolidine, are important in medicinal chemistry due to their biological effects. They are used in the synthesis of various compounds, including dyes and agrochemical substances. The study of pyrrolidines is crucial for modern science, and their synthesis can be achieved through [3+2] cycloaddition reactions (Żmigrodzka et al., 2022).
  • The catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides is a versatile method for synthesizing pyrrolidine rings with different stereochemical patterns, crucial in synthetic and medicinal chemistry (Adrio & Carretero, 2019).

Coordination Chemistry and Photocatalysis

  • 1-(Pyrrolidin-1-ylmethyl)pyrrolidine and its derivatives can form complexes with various 3d element cations. These complexes have shown potential in photocatalytic water reduction, indicating their significance in catalytic and environmental applications (Bachmann et al., 2013).

Biological and Medicinal Applications

  • Spiro[pyrrolidin-2,3′-oxindoles] synthesized from azomethine ylides, including pyrrolidine derivatives, have been screened for in vitro antibacterial, antifungal, antimalarial, and antitubercular activities. Several compounds exhibited activities comparable to established standard drugs, highlighting their potential in drug discovery (Haddad et al., 2015).

Electrochemical and Spectroscopic Properties

  • Pyrrolidine derivatives have been studied for their electrochromic and ion receptor properties. These properties make them suitable for applications in metal recovery and as ion sensors (Mert, Demir, & Cihaner, 2013).

Computational and Theoretical Studies

  • Computational studies on pyrrolidine derivatives, including their electronic properties, molecular orbitals, and molecular electrostatic potential, provide insights into their chemical behavior and potential applications in various fields (Boobalan et al., 2014).

Safety and Hazards

The safety data sheet for pyrrolidine indicates that it is a highly flammable liquid and vapor. It is harmful if swallowed or inhaled, and it causes severe skin burns and eye damage . It is also harmful to aquatic life .

Future Directions

The future directions in the research of “1-(Pyrrolidin-1-ylmethyl)pyrrolidine” and other pyrrolidine compounds involve the design of new pyrrolidine compounds with different biological profiles . This work can guide medicinal chemists to the best approach in the design of these compounds .

properties

IUPAC Name

1-(pyrrolidin-1-ylmethyl)pyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2/c1-2-6-10(5-1)9-11-7-3-4-8-11/h1-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQISQNCCCASSDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CN2CCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70304688
Record name 1-(pyrrolidin-1-ylmethyl)pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70304688
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Pyrrolidin-1-ylmethyl)pyrrolidine

CAS RN

7309-47-9
Record name Dipyrrolidinomethane
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=166796
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-(pyrrolidin-1-ylmethyl)pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70304688
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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